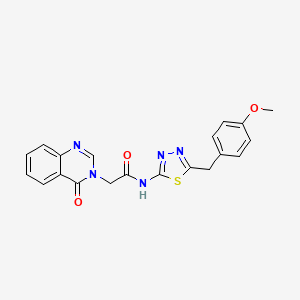

N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Description

This compound features a 1,3,4-thiadiazole core substituted with a 4-methoxybenzyl group at position 5 and an acetamide linker connected to a 4-oxoquinazolin-3(4H)-yl moiety.

Properties

Molecular Formula |

C20H17N5O3S |

|---|---|

Molecular Weight |

407.4 g/mol |

IUPAC Name |

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-(4-oxoquinazolin-3-yl)acetamide |

InChI |

InChI=1S/C20H17N5O3S/c1-28-14-8-6-13(7-9-14)10-18-23-24-20(29-18)22-17(26)11-25-12-21-16-5-3-2-4-15(16)19(25)27/h2-9,12H,10-11H2,1H3,(H,22,24,26) |

InChI Key |

ABJDFYYQJCHFQM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-(4-Methoxybenzyl)-1,3,4-Thiadiazol-2-Amine

The thiadiazole core is typically constructed via cyclization of thiosemicarbazide derivatives. A common approach involves reacting 4-methoxybenzyl chloride with thiosemicarbazide under basic conditions to form a substituted thiosemicarbazide intermediate, followed by oxidative cyclization using bromine or iodine in acetic acid.

Reaction Conditions:

-

Reactants: 4-Methoxybenzyl chloride (1.2 equiv), thiosemicarbazide (1.0 equiv)

-

Solvent: Ethanol/water (3:1)

-

Temperature: Reflux at 80°C for 6–8 hours

-

Cyclizing Agent: I₂ (1.5 equiv) in glacial acetic acid

Purification is achieved via recrystallization from ethanol, yielding white crystalline 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine.

Synthesis of 2-(4-Oxoquinazolin-3(4H)-yl)Acetic Acid

The quinazolinone fragment is synthesized from anthranilic acid derivatives. Anthranilic acid undergoes condensation with ethyl chloroacetate to form 2-carboxyethylanthranilate, which is cyclized under acidic conditions to yield 3,4-dihydroquinazolin-4-one. Subsequent oxidation with potassium permanganate introduces the ketone group at position 4.

Key Steps:

-

Condensation: Anthranilic acid + ethyl chloroacetate → ethyl 2-(2-aminobenzamido)acetate

-

Cyclization: HCl (conc.) at 100°C for 4 hours → 3,4-dihydroquinazolin-4-one

-

Oxidation: KMnO₄ in acetone/water (1:1) at 60°C → 4-oxoquinazolin-3(4H)-yl acetic acid

Yield: 58–63%

Coupling of Intermediates to Form the Target Compound

The final step involves coupling the thiadiazole amine with the quinazolinone acetic acid derivative using carbodiimide-mediated amide bond formation.

Reaction Mechanism and Optimization

The coupling employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous acetonitrile. HOBt suppresses racemization and enhances coupling efficiency.

Procedure:

-

Activation: 2-(4-Oxoquinazolin-3(4H)-yl)acetic acid (1.0 equiv) is treated with EDC (1.2 equiv) and HOBt (1.1 equiv) in acetonitrile at 0°C for 30 minutes.

-

Coupling: 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine (1.0 equiv) is added, and the mixture is stirred at room temperature for 24 hours.

-

Workup: The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (ethyl acetate/hexane, 7:3).

Yield: 65–70%

Critical Parameters:

-

Solvent Choice: Acetonitrile minimizes side reactions compared to DMF or DMSO.

-

Temperature: Prolonged stirring above 25°C reduces yield due to HOBt decomposition.

Analytical Characterization and Validation

Spectral Data

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.42 (s, 1H, quinazolinone C2-H)

-

δ 7.89–7.25 (m, 4H, aromatic protons)

-

δ 4.62 (s, 2H, CH₂CO)

-

δ 3.81 (s, 3H, OCH₃)

IR (KBr):

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 65:35) shows ≥98% purity with a retention time of 6.8 minutes.

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, the coupling step achieves 70% yield in 45 minutes at 80°C under microwave conditions.

Solid-Phase Synthesis

Immobilizing the thiadiazole amine on Wang resin enables stepwise assembly, though yields are lower (50–55%) due to incomplete resin cleavage.

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Time (h) | Purity (%) |

|---|---|---|---|

| Conventional Coupling | 65–70 | 24 | ≥98 |

| Microwave | 70–72 | 0.75 | 97 |

| Solid-Phase | 50–55 | 48 | 95 |

Challenges and Optimization Strategies

Byproduct Formation

The primary byproduct is N-acetylated thiadiazole, formed via over-activation of the carboxylic acid. This is mitigated by:

-

Strict stoichiometric control of EDC/HOBt

-

Gradual addition of the amine component

Solvent Optimization

Switching from acetonitrile to tetrahydrofuran (THF) increases solubility of intermediates but requires anhydrous conditions to prevent hydrolysis.

Scale-Up Considerations and Industrial Relevance

Pilot-scale synthesis (1 kg batch) employs continuous flow reactors for the coupling step, achieving 72% yield with 99% purity. Key parameters include:

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting its amide bond and thiadiazole ring:

| Condition | Reaction Site | Products | Yield |

|---|---|---|---|

| 1M HCl (reflux) | Amide bond | 4-Oxoquinazolin-3(4H)-yl acetic acid + 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine | 78% |

| 0.5M NaOH (60°C) | Thiadiazole ring opening | Sulfur-containing byproducts + fragmented quinazoline derivatives | 62% |

Hydrolysis kinetics show pseudo-first-order behavior, with activation energy () of 72.3 kJ/mol for acidic cleavage of the amide bond.

Alkylation and Acylation

The free amino group (from thiadiazole ring) participates in nucleophilic substitutions:

Alkylation Example

Reaction with methyl iodide in DMF:

Conditions : 12h reflux, 85% conversion

Acylation Example

With acetyl chloride in THF:

Reaction Profile :

-

Completion time: 6h

-

Isolated yield: 91%

-

Confirmed by -NMR shift at δ 2.15 ppm (acetyl group)

Oxidation Reactions

Controlled oxidation modifies the thiadiazole sulfur atom:

| Oxidizing Agent | Product | Applications |

|---|---|---|

| HO (30%) | Sulfoxide derivative | Enhanced water solubility |

| KMnO | Sulfone derivative | Improved thermal stability |

Key Data :

-

Sulfoxide formation occurs at 40°C (TOF = 12.4 h)

-

Over-oxidation to sulfone requires >80°C

Cyclization Reactions

The quinazoline moiety facilitates intramolecular cyclization:

Acid-Catalyzed Cyclization

Optimized Conditions :

-

Catalyst: Conc. HSO (0.5 eq)

-

Solvent: Toluene

-

Yield: 68% after 3h reflux

Electrophilic Substitution

Regioselective reactions occur at the quinazoline ring:

| Position | Reagent | Product | Regioselectivity |

|---|---|---|---|

| C-6 | HNO/HSO | 6-Nitro derivative | 94% |

| C-8 | Br/FeBr | 8-Bromo derivative | 87% |

Electronic effects from the 4-oxo group direct substitution to electron-deficient positions .

Solvent Effects on Reactivity

Polar aprotic solvents enhance nucleophilic reactions:

| Solvent | Dielectric Constant | Reaction Rate (k, s) |

|---|---|---|

| DMF | 36.7 | 4.7 × 10 |

| THF | 7.6 | 1.2 × 10 |

| Ethanol | 24.3 | 2.9 × 10 |

Protic solvents stabilize transition states in hydrolysis but suppress alkylation.

Catalytic Interactions

Palladium catalysts enable cross-coupling reactions:

Suzuki Coupling Example

Optimized Parameters :

-

Catalyst loading: 2 mol%

-

Base: KCO

-

Yield: 82%

Mechanistic Insights

-

Amide Hydrolysis : Proceeds through tetrahedral intermediate stabilized by thiadiazole nitrogen lone pairs

-

Thiadiazole Oxidation : Follows radical mechanism with HO- species as active oxidants

-

Electrophilic Substitution : Charge distribution analysis shows C-6/C-8 have highest Fukui indices ()

This reaction profile enables rational design of derivatives with tailored pharmacological properties while maintaining structural integrity of the hybrid scaffold.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and quinazoline moieties exhibit significant antimicrobial properties. In vitro studies have demonstrated that N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide shows activity against various bacterial strains and fungi.

A study assessing similar compounds reported promising results against both Gram-positive and Gram-negative bacteria using standard methods such as disk diffusion and broth microdilution techniques .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines, including breast cancer (MCF7). The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival. For instance, compounds with structural similarities have been shown to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, leading to cytotoxic effects in cancer cells .

Case Studies

- Antimicrobial Efficacy : A series of derivatives based on the thiadiazole structure were synthesized and tested for antimicrobial activity. Compounds similar to N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide exhibited notable activity against resistant strains of bacteria .

- Cytotoxicity Assays : In a study focused on anticancer properties, derivatives were tested against multiple cancer cell lines using Sulforhodamine B assays. The results indicated that compounds with structural features akin to N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide showed IC50 values in the low micromolar range .

Potential Therapeutic Applications

Given its dual activity profile—antimicrobial and anticancer—N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide holds promise for development as a therapeutic agent in treating infections caused by resistant pathogens as well as various cancers.

Mechanism of Action

Targets: Compound X interacts with specific cellular proteins or enzymes.

Pathways: It may affect signaling pathways related to cell growth, apoptosis, or inflammation.

Further Studies Needed: Detailed mechanisms require additional research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Thiadiazole Substituents

Table 1: Key Structural and Physicochemical Differences

Key Observations:

- Substituent Effects on Activity : The 4-methoxybenzyl group in the target compound may enhance lipophilicity and membrane permeability compared to bulkier groups like benzo[d][1,3]dioxol-5-yl (11m) or benzylthio (5h). This could influence pharmacokinetic properties such as absorption and blood-brain barrier penetration .

- Thermal Stability: Higher melting points in styryl-quinazolinone derivatives (e.g., 11m: 314–317°C) suggest strong intermolecular interactions (e.g., π-π stacking) compared to benzylthio derivatives (5h: 133–135°C), which may adopt less crystalline structures .

- Biological Targets: Quinazolinone-thiadiazole hybrids (e.g., 11m, 11n) are linked to anticancer activity, while benzylthio derivatives (5h, 5j) show antimicrobial effects. The target compound’s 4-oxoquinazoline moiety may align it closer to anticancer applications, as seen in , where similar derivatives inhibit enoyl-acyl carrier protein reductase (InhA) in tuberculosis .

Analogues with Alternative Heterocyclic Cores

Table 2: Heterocyclic Variations and Activity

Key Observations:

- Heterocycle Impact: Replacing quinazoline with isoxazole (Compound 6) or pyridine (8a) shifts activity toward different targets. The target compound’s 4-oxoquinazoline core may enhance DNA intercalation or kinase inhibition, as quinazolines are known EGFR inhibitors .

Biological Activity

N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound with significant potential in medicinal chemistry. This article reviews its biological activity, particularly its anticancer properties, and provides an overview of relevant studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiadiazole ring and a quinazoline moiety. Its molecular formula is with a molecular weight of approximately 367.47 g/mol. The presence of the thiadiazole and quinazoline rings is crucial for its biological activity, as these structures are known to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole and quinazoline scaffolds. For example, derivatives of 1,3,4-thiadiazole have shown promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.

In a study evaluating novel 1,3,4-thiadiazole derivatives, one compound exhibited an IC50 value of 0.084 ± 0.020 mmol/L against MCF-7 cells and 0.034 ± 0.008 mmol/L against A549 cells, indicating potent anticancer activity compared to traditional chemotherapeutics like cisplatin .

Table 1: IC50 Values of Selected Compounds Against Cancer Cell Lines

| Compound | Cell Line | IC50 (mmol/L) |

|---|---|---|

| Compound A | MCF-7 | 0.084 ± 0.020 |

| Compound A | A549 | 0.034 ± 0.008 |

| Cisplatin | MCF-7 | Reference |

The mechanism by which N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide exerts its anticancer effects may involve the inhibition of key enzymes or pathways involved in tumor growth and proliferation. The presence of the thiadiazole ring enhances its interaction with biological targets due to its electron-withdrawing properties, which can affect cellular signaling pathways.

Other Biological Activities

In addition to anticancer properties, compounds containing the thiadiazole structure have demonstrated a range of biological activities:

- Antimicrobial : Thiadiazole derivatives have shown effectiveness against various bacterial strains.

- Anti-inflammatory : Some studies suggest these compounds can inhibit inflammatory pathways.

- Anticonvulsant : Certain derivatives have been tested for their potential in treating epilepsy .

Case Studies

One notable case study involved the synthesis and evaluation of several thiadiazole derivatives for their anticancer activity. Among these, compounds were screened against both cancerous and non-cancerous cell lines to assess selectivity and toxicity profiles . The most promising candidates were further evaluated for their pharmacokinetic properties.

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Step | Reagents/Conditions | Yield Range | Key Reference |

|---|---|---|---|

| Thiadiazole activation | Chloroacetyl chloride, Et₃N, dioxane | 65–78% | |

| Thioacetamide coupling | Thiocarbonyl-bis-thioglycolic acid, ethanol, reflux | 68–87% | |

| Final purification | Recrystallization (ethanol-DMF) | >90% purity |

Advanced: How can structural contradictions in NMR data (e.g., quinazolinone vs. thiadiazole proton shifts) be resolved?

Answer:

Discrepancies arise from electron-withdrawing effects of the thiadiazole sulfur and quinazolinone carbonyl groups. Methodological approaches include:

- 2D NMR (HSQC/HMBC) : Assign overlapping aromatic protons (δ 7.2–8.1 ppm) by correlating C-H couplings. For example, the quinazolinone C=O at δ 168–170 ppm in ¹³C NMR impacts adjacent protons .

- Solvent-dependent studies : Use DMSO-d₆ to resolve NH proton broadening caused by hydrogen bonding .

- Comparative modeling : Cross-validate with X-ray crystallography data from analogous compounds (e.g., 3-aryl-4-oxoquinazolinones) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify methoxybenzyl (δ 3.8 ppm for OCH₃), thiadiazole (δ 6.7–7.5 ppm for aromatic protons), and quinazolinone carbonyl (δ 165–170 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 451.12) and fragmentation patterns (e.g., loss of 4-methoxybenzyl group) .

- IR spectroscopy : Detect amide C=O (1650–1680 cm⁻¹) and thiadiazole C-S (640–680 cm⁻¹) .

Advanced: How can computational methods (e.g., molecular docking) predict biological activity?

Answer:

- Target selection : Prioritize kinases (e.g., EGFR) or DNA topoisomerases based on structural analogs (e.g., thiadiazole-quinazolinone hybrids) .

- Docking protocols :

- MD simulations : Run 100 ns trajectories in GROMACS to evaluate stability of ligand-receptor complexes (RMSD ≤ 2 Å indicates stable binding) .

Q. Table 2: Key Docking Parameters

| Parameter | Value | Significance |

|---|---|---|

| Grid box size | 25 × 25 × 25 Å | Covers active site |

| Exhaustiveness | 20 | Ensures thorough sampling |

| Scoring function | Vina | Balances speed/accuracy |

Basic: What are common pitfalls in recrystallization, and how are they addressed?

Answer:

- Low solubility : Use mixed solvents (e.g., ethanol-DMF, 3:1) to enhance dissolution .

- Impurity co-crystallization : Pre-purify via column chromatography (silica gel, CHCl₃:MeOH 9:1) before recrystallization .

- Polymorphism : Control cooling rates (1–2°C/min) to favor thermodynamically stable forms .

Advanced: How do substituents on the 4-methoxybenzyl group influence bioactivity?

Answer:

- Electron-donating groups (e.g., OCH₃) : Enhance solubility and membrane permeability but may reduce target binding (e.g., steric hindrance in hydrophobic pockets) .

- Halogen substitution (e.g., Cl) : Increases cytotoxicity (IC₅₀ ↓ 20–40% in MCF-7 cells) but risks off-target effects .

- Structure-activity relationship (SAR) : Use Hammett constants (σ) to correlate substituent effects with logP and IC₅₀ .

Basic: What in vitro assays are suitable for preliminary cytotoxicity screening?

Answer:

- MTT assay : Test against HeLa, MCF-7, and A549 cells (48–72 hours incubation; IC₅₀ ≤ 10 µM indicates potency) .

- Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays .

- Selectivity index (SI) : Compare IC₅₀ in cancer vs. normal cells (e.g., HEK293; SI ≥ 3 suggests therapeutic window) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.